Hdac6-IN-38 -

Hdac6-IN-38

Catalog Number: EVT-15270858
CAS Number:
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hdac6-IN-38 is a selective inhibitor of histone deacetylase 6, a member of the histone deacetylase family involved in the regulation of various cellular processes, including gene expression, cell migration, and protein degradation. The compound is designed to target the active site of histone deacetylase 6, disrupting its enzymatic activity and thereby influencing cellular functions associated with acetylation status.

Source

Hdac6-IN-38 is synthesized through a series of chemical reactions involving specific organic compounds and reagents. The design and synthesis of this compound are based on structural insights from existing histone deacetylase inhibitors and the need for selective targeting of histone deacetylase 6.

Classification

Hdac6-IN-38 falls under the category of histone deacetylase inhibitors (HDACIs), specifically targeting HDAC6. These compounds can be classified based on their structural characteristics, which include a cap group, a linker, and a zinc-binding group.

Synthesis Analysis

Methods

The synthesis of Hdac6-IN-38 involves multiple steps, starting with the preparation of a core scaffold followed by functional group modifications. A notable synthetic route includes the Ugi four-component reaction, which allows for the rapid assembly of diverse peptoid-based compounds.

Technical Details

  1. Key Intermediates: The synthesis begins with the formation of key intermediates that serve as building blocks for the final compound.
  2. Reaction Conditions: Optimal conditions for reactions are crucial; for instance, dry methanol is often used as a solvent at room temperature in the presence of molecular sieves to facilitate reactions.
  3. Purification: Crude products are typically purified using flash column chromatography to achieve high yields ranging from 43% to 85% .
Molecular Structure Analysis

Structure

Hdac6-IN-38 features a complex molecular structure that includes:

  • Cap Group: A lipophilic surface recognition group that interacts with residues in the active site.
  • Linker: A hydrophobic linker that occupies the narrow channel of HDACs.
  • Zinc-Binding Group: This group interacts with the zinc ion located at the active site, crucial for its inhibitory action.

Data

The structural analysis reveals that the active site of HDAC6 is characterized by a narrow hydrophobic cavity approximately 11 Å long and 3.14 Å in diameter. This spatial configuration is essential for selective binding and inhibition by Hdac6-IN-38 .

Chemical Reactions Analysis

Reactions

Hdac6-IN-38 undergoes various chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms into the molecule.
  • Reduction: Removal or addition of hydrogen atoms.
  • Substitution: Replacement of one functional group with another.

Technical Details

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions (temperature, pH, solvent) are optimized to achieve desired transformations.

Mechanism of Action

Hdac6-IN-38 inhibits the deacetylase activity of histone deacetylase 6 by binding to its active site. This inhibition disrupts the normal deacetylation processes affecting non-histone proteins such as α-tubulin and heat shock protein 90. As a result, cellular functions related to protein stability, degradation, and stress responses are altered .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water varies based on specific functional groups.

Chemical Properties

  • Molecular Weight: Specific molecular weight data is essential for understanding its behavior in biological systems.
  • Stability: Stability under various conditions (pH, temperature) is critical for its application in research and potential therapeutic use.

Relevant data regarding these properties can be obtained from experimental studies during compound characterization .

Applications

Hdac6-IN-38 has significant scientific applications across various fields:

  • Chemistry: Utilized as a tool compound to explore HDAC6's role in chemical processes.
  • Biology: Investigated for its effects on cellular processes including protein degradation and intracellular transport.
  • Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
  • Industry: Employed in drug development targeting HDAC6 for therapeutic strategies against various diseases .
HDAC6 Biology and Isoform-Specific Targeting Mechanisms

Structural Determinants of HDAC6 Catalytic Activity

Comparative Analysis of CD1 vs. CD2 Substrate Specificity

HDAC6’s tandem catalytic domains (CD1 and CD2) exhibit distinct substrate preferences governed by structural variations. CD2 demonstrates broad substrate tolerance, efficiently hydrolyzing acetylated lysines in internal peptide sequences (e.g., X-K(Ac)-X and X-K(Ac)-Pro-X) and C-terminal residues (e.g., X-K(Ac)-CO₂⁻). Its active site cleft accommodates diverse residues flanking the acetyllysine, reflected in catalytic efficiencies (kcat/KM) varying by only 3–4-fold across substrates [1]. In contrast, CD1 displays stringent specificity for C-terminal acetyllysine motifs (kcat/KM ~1,000 M⁻¹s⁻¹ for substrates like Ac-AMC-K(Ac)-CO₂⁻). This constraint arises from a "gatekeeper" residue (K330 in zebrafish CD1; equivalent to K330 in human orthologs), which forms electrostatic interactions with the substrate’s free α-carboxylate group. Mutagenesis studies (K330L) partially relax this specificity but confirm K330’s role in sterically excluding internal acetyllysines [1] [7].

Table 1: Substrate Specificity of HDAC6 Catalytic Domains

Substrate TypeCD1 ActivityCD2 ActivityKey Structural Determinants
X-K(Ac)-CO₂⁻High (kcat/KM ~1000 M⁻¹s⁻¹)HighCD1: K330 gatekeeper; CD2: Open L1/L2 loops
X-K(Ac)-Pro-XNegligibleHighCD1: Restricted L2 pocket; CD2: Proline recognition
X-K(Ac)-X (internal)Low/WeakBroad toleranceCD1: Narrow hydrophobic tunnel; CD2: Flexible L1 loop

Zn²⁺ Coordination Dynamics in Catalytic Pockets

Both CD1 and CD2 feature a catalytic Zn²⁺ ion essential for polarizing the acetyllysine carbonyl during hydrolysis. However, inhibitor-bound crystal structures reveal domain-specific Zn²⁺ coordination geometries. In CD2, hydroxamate inhibitors (e.g., trichostatin A, belinostat) adopt canonical bidentate chelation, with Zn²⁺ coordinated by two oxygen atoms of the hydroxamate group. Unexpectedly, certain HDAC6-selective inhibitors (e.g., N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide) induce an alternative monodentate coordination in CD2, facilitated by flexibility in the L1/L2 loops adjacent to the active site. This plasticity enables distinct pharmacophore engagement. CD1 exhibits reduced Zn²⁺ coordination flexibility due to a wider active site rim and rigid positioning of conserved residues (e.g., H194, D258 in zebrafish CD1), limiting inhibitor-binding modes [1] [7].

Table 2: Zinc Coordination Dynamics in HDAC6 Domains

FeatureCD1CD2Functional Implication
Conserved Zn²⁺ LigandsH255, D257, D259 (Human)H651, D653, D655 (Human)Maintains core hydrolytic mechanism
Loop FlexibilityLow (rigid L1/L2 loops)High (dynamic L1/L2 loops)CD2 accommodates alternative inhibitor coordination
Inhibitor CoordinationClassical bidentateBidentate or monodentateEnables isoform-selective inhibitor design

Non-Catalytic Functional Domains

Ubiquitin-Binding Zinc Finger (ZnF-UBP) Domain Interactions

The C-terminal ZnF-UBP domain of HDAC6 (residues 1089–1215) recognizes unanchored ubiquitin chains via a compact β-sheet/α-helical structure stabilized by three zinc ions. Key residues (R1155 and Y1156) undergo conformational shifts to "clamp" the ubiquitin C-terminal diglycine motif into an aromatic pocket. This binding recruits polyubiquitinated misfolded proteins to aggresomes—cytoplasmic inclusion bodies processed via autophagy. Crucially, ZnF-UBP operates independently of catalytic activity; inhibitors like HDAC6-IN-38 that target CD1/CD2 leave this domain functional. This allows simultaneous inhibition of deacetylase activity and exploitation of ubiquitin binding for targeted protein degradation strategies (e.g., PROTACs) [4] [6].

Cytoplasmic Localization Signals and Subcellular Trafficking

HDAC6 is predominantly cytoplasmic due to three regulatory elements:

  • Nuclear Export Signals (NES1/NES2): Leucine-rich sequences (e.g., NES1: L253LLSL257) facilitating CRM1-dependent nuclear export [10].
  • Serine-Glutamate-rich domain (SE14): Tetradecapeptide repeats anchoring HDAC6 to the cytoplasm and mediating tau protein interactions in neurodegenerative contexts [10].
  • Acetylation-Regulated Nuclear Shuttling: Acetylation by p300 at lysine clusters (e.g., Site B in the NLS region) masks the nuclear localization signal (NLS). Mimicking acetylation via lysine-to-glutamine mutations (K/Q) disrupts binding to importin-α, retaining HDAC6 cytoplasmically. This directly modulates tubulin deacetylation capacity and cell motility but not nuclear histone deacetylation [4] [8].

HDAC6-IN-38’s design leverages cytoplasmic confinement—its inability to penetrate nuclei minimizes off-target epigenetic effects, enhancing selectivity for cytoplasmic processes like aggresome clearance and microtubule dynamics [6] [10].

Properties

Product Name

Hdac6-IN-38

IUPAC Name

1-(cyclopropylmethyl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]indole-3-carboxamide

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C21H21N3O3/c25-20(23-27)16-9-7-14(8-10-16)11-22-21(26)18-13-24(12-15-5-6-15)19-4-2-1-3-17(18)19/h1-4,7-10,13,15,27H,5-6,11-12H2,(H,22,26)(H,23,25)

InChI Key

GMTJPGUAGKNACX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.